molecular formula C24H33N3O3 B12675863 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine CAS No. 85896-28-2

4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine

Cat. No.: B12675863
CAS No.: 85896-28-2
M. Wt: 411.5 g/mol
InChI Key: MDHFWELCWRCKNY-UHFFFAOYSA-N
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Description

4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features allyloxy and nonylphenoxy substituents, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride, allyl alcohol, and 4-nonylphenol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and toluene.

    Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups may be susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the triazine ring or the nonylphenoxy substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or the allyloxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy groups may yield aldehydes, while substitution reactions may introduce new functional groups into the triazine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an additive in materials science, such as in the production of polymers or coatings.

Mechanism of Action

The mechanism of action of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The allyloxy and nonylphenoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The triazine ring may also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4,6-Di(allyloxy)-2-(4-octylphenoxy)-1,3,5-triazine: Similar structure with an octyl group instead of a nonyl group.

    4,6-Di(allyloxy)-2-(4-dodecylphenoxy)-1,3,5-triazine: Contains a dodecyl group, leading to different physical properties.

Uniqueness

4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine is unique due to its specific combination of allyloxy and nonylphenoxy substituents, which may impart distinct chemical reactivity and biological activity compared to other triazine derivatives.

Properties

CAS No.

85896-28-2

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

2-(4-nonylphenoxy)-4,6-bis(prop-2-enoxy)-1,3,5-triazine

InChI

InChI=1S/C24H33N3O3/c1-4-7-8-9-10-11-12-13-20-14-16-21(17-15-20)30-24-26-22(28-18-5-2)25-23(27-24)29-19-6-3/h5-6,14-17H,2-4,7-13,18-19H2,1H3

InChI Key

MDHFWELCWRCKNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)OCC=C)OCC=C

Origin of Product

United States

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